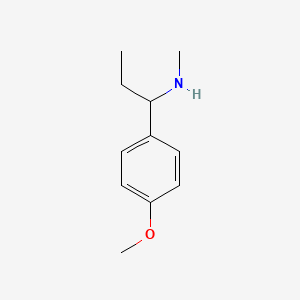

1-(4-methoxyphenyl)-N-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(12-2)9-5-7-10(13-3)8-6-9/h5-8,11-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOGHQXFQRMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397623 | |

| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-80-1 | |

| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxyphenyl N Methylpropan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used in organic synthesis to plan the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves breaking down the target molecule into smaller fragments, known as synthons, through a series of "disconnections." These disconnections correspond to known and reliable chemical reactions, but in reverse. scitepress.org

For 1-(4-methoxyphenyl)-N-methylpropan-1-amine, a primary strategic disconnection is made at the C-N bond of the amine. This is a common and effective strategy for amines, as they are often synthesized via substitution reactions. amazonaws.com This disconnection yields two key synthons: a 1-(4-methoxyphenyl)propyl electrophile and a methylamine (B109427) nucleophile.

Another logical disconnection can be made at the C-C bond between the propyl side chain and the methoxyphenyl ring. This approach, however, is generally less favored as it involves the formation of a C-C bond, which can be more challenging than C-N bond formation.

Development of Novel Synthetic Routes

The development of new and efficient synthetic routes is crucial for the practical production of this compound. Research in this area focuses on multi-step reaction sequences and the application of chemo- and regioselective methods to improve yield and purity.

Multi-Step Reaction Sequences and Optimization

A common synthetic approach begins with 4-methoxyacetophenone as a starting material. A multi-step sequence can be designed to introduce the necessary functional groups and build the carbon skeleton. One possible route involves the following key transformations:

Condensation: Reaction of 4-methoxyacetophenone with an amine, such as methylamine, to form an imine or enamine intermediate.

Reduction: Subsequent reduction of the C=N double bond to yield the desired amine.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-methoxyacetophenone, Methylamine | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | N-(1-(4-methoxyphenyl)ethylidene)methanamine |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)methanamine | Reducing agent (e.g., NaBH4), Methanol (B129727) | 1-(4-methoxyphenyl)-N-methylethanamine |

This table represents a simplified two-step sequence for a related compound to illustrate the general principles of multi-step synthesis.

Further elaboration of the side chain can be achieved through various C-C bond-forming reactions prior to or after the formation of the amine.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are important considerations in the synthesis of this compound, particularly when dealing with molecules that have multiple reactive sites.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, during a reduction step, a reagent must be chosen that selectively reduces an imine without affecting the aromatic ring or the methoxy (B1213986) group.

Regioselectivity is the preference for reaction at one position over another. While less of a concern in the primary synthetic routes for this specific molecule, it becomes critical in the synthesis of more complex derivatives where substitution on the aromatic ring is desired.

The use of protecting groups can be a valuable strategy to achieve chemoselectivity. By temporarily blocking a reactive functional group, other parts of the molecule can be modified without interference. The protecting group is then removed in a subsequent step.

Asymmetric Synthesis of Chiral Enantiomers

This compound contains a stereocenter, meaning it can exist as a pair of enantiomers. The synthesis of single enantiomers is of significant interest, and various asymmetric synthesis strategies have been developed to achieve this.

Chiral Auxiliary-Mediated Strategies

One approach to asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

For the synthesis of chiral amines, a common strategy is to react a ketone precursor with a chiral amine to form a chiral imine. Subsequent diastereoselective reduction of the imine, followed by removal of the chiral auxiliary, yields the desired enantiomerically enriched amine.

A patent describes the use of (R)-α-methylphenethylamine as a chiral auxiliary in the synthesis of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. google.com The process involves the formation of an imine with p-methoxyphenylacetone, followed by catalytic hydrogenation. google.com

| Step | Description | Key Reagent/Auxiliary |

| 1 | Formation of a chiral imine | (R)-α-methylphenethylamine |

| 2 | Diastereoselective reduction | Pt/C, H2 |

| 3 | Removal of the chiral auxiliary | Pd/C, H2 |

This table illustrates the general principle of a chiral auxiliary-mediated synthesis for a structurally related compound. google.com

Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, asymmetric reduction of a precursor imine is a key application of this technology. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, coordinated to chiral ligands, can effect the highly enantioselective transfer of hydrogen to the C=N double bond.

The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity. Research in this area is ongoing, with the goal of developing more efficient and versatile catalytic systems for the synthesis of chiral amines.

Enantiomeric Excess Determination in Research Synthesis

In the asymmetric synthesis of chiral amines such as this compound, the precise determination of enantiomeric excess (e.e.) is critical for evaluating the effectiveness of a synthetic method. Researchers employ several advanced analytical techniques for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique for separating enantiomers and quantifying their relative amounts. phenomenex.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines structurally similar to this compound, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are effective. researchgate.netnih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net The e.e. is then calculated from the integrated areas of the two peaks in the chromatogram. sigmaaldrich.com

Table 1: Example Chiral HPLC Parameters for Amine Enantioseparation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate); (R,R) Whelk-01 |

| Mobile Phase | Hexane/Isopropanol with a basic or acidic additive (e.g., diethylamine (B46881) or trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 230 nm or 254 nm |

| Principle | Differential interaction between enantiomers and the chiral stationary phase |

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): An alternative and rapid method for determining e.e. is NMR spectroscopy, most commonly ¹H, ¹⁹F, or ³¹P NMR. researchgate.net Since enantiomers have identical NMR spectra in an achiral environment, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum. nih.gov By integrating the signals corresponding to each diastereomer, their ratio and thus the enantiomeric excess of the original amine can be accurately determined. researchgate.net For amines, phosphorus-based CDAs have proven particularly effective, offering large chemical shift differences in the ³¹P NMR spectrum, which simplifies analysis. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Key areas of focus include the use of safer solvents, the development of efficient and recyclable catalysts, and maximizing atom economy to minimize waste. nih.gov These principles are applied to foundational synthetic routes such as the reductive amination of 4-methoxypropiophenone with N-methylamine.

Solvent Selection and Reduction Strategies

The choice of solvent is a critical factor in the environmental footprint of a synthesis. Traditional syntheses often employed hazardous solvents like benzene (B151609) or chlorinated hydrocarbons. Green chemistry promotes the substitution of these with safer, more benign alternatives. In the synthesis of related chiral amines, solvents such as ethanol, methanol, and ethyl acetate (B1210297) have been successfully used. google.comgoogle.com These solvents are biodegradable, have lower toxicity, and are often derived from renewable resources.

Strategies to reduce solvent use include performing reactions at higher concentrations or, where feasible, under solvent-free conditions. The move away from hazardous solvents not only improves the safety profile of the process but also simplifies waste treatment and reduces environmental pollution. nih.gov

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of this compound, catalyst development focuses on replacing stoichiometric reagents with catalytic alternatives and improving the sustainability of the catalysts themselves.

The primary route to this amine, reductive amination, heavily relies on catalysis. Sustainable approaches favor the use of heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), over stoichiometric reducing agents like sodium borohydride. google.comgoogle.com Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, reducing both cost and waste.

In contrast, older methods sometimes relied on expensive and toxic homogeneous catalysts, such as rhodium complexes, or hazardous reagents like trichlorosilane. google.com The development of highly active and selective heterogeneous catalysts allows the reactions to be run under milder conditions (e.g., lower hydrogen pressure and temperature), further enhancing the green credentials of the synthesis. google.com Biocatalysis, using enzymes like lipases for kinetic resolution, also represents a key green chemistry strategy, although it is more commonly applied to precursor synthesis. google.com

Table 2: Comparison of Catalytic Systems in Amine Synthesis

| Catalyst System | Type | Advantages | Disadvantages |

|---|---|---|---|

| Pt/C or Pd/C with H₂ | Heterogeneous | High efficiency, easy to recover, reusable, mild conditions. google.com | Flammable hydrogen gas required. |

| Rhodium Complexes | Homogeneous | High enantioselectivity in asymmetric synthesis. google.com | Expensive, difficult to separate from product, potential for heavy metal contamination. google.com |

| Enzymes (e.g., Lipase) | Biocatalyst | High selectivity, operates in mild conditions (aqueous media), biodegradable. google.com | Limited substrate scope, can be sensitive to reaction conditions. |

Preclinical Pharmacological Mechanism Research of 1 4 Methoxyphenyl N Methylpropan 1 Amine

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial characterization of a novel compound involves assessing its binding affinity to a range of biological targets to understand its potential pharmacological effects. For PMMA, this profiling has centered on the primary targets for amphetamine-related compounds: monoamine transporters, G protein-coupled receptors, and key metabolic enzymes.

Monoamine Transporter Inhibition Assays (DAT, NET, SERT)

While classical reuptake inhibition is one mechanism of affecting neurotransmitter levels, compounds like PMMA primarily act as monoamine releasing agents. wikipedia.org In vitro studies using rat brain synaptosomes have quantified this effect by measuring the half-maximal effective concentration (EC₅₀) required to induce the release of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

The activity of PMMA is stereoselective, with the (S)-enantiomer showing different potencies compared to the (R)-enantiomer. (S)-PMMA is a potent releaser of serotonin, a moderate releaser of norepinephrine, and a weak releaser of dopamine. wikipedia.org The (R)-enantiomer shows a much-reduced capacity to release norepinephrine. wikipedia.org Based on these findings, PMMA is pharmacologically characterized as a serotonin–norepinephrine releasing agent (SNRA) with only weak effects on dopamine release. wikipedia.org

| Compound | Serotonin Release EC₅₀ (nM) | Norepinephrine Release EC₅₀ (nM) | Dopamine Release EC₅₀ (nM) |

|---|---|---|---|

| (S)-PMMA | 41 | 147 | 1,000 |

| (R)-PMMA | 134 | >14,000 | 1,600 |

Ligand Binding Studies at G Protein-Coupled Receptors (GPCRs)

The affinity of PMMA for G protein-coupled receptors, which mediate the downstream effects of many neurotransmitters, has also been investigated. Direct binding data for PMMA is limited, but it is reported to lack significant affinity for the serotonin 5-HT₂A receptor. wikipedia.org

More extensive data is available for its close structural analog, para-Methoxyamphetamine (PMA). Studies with PMA show very low affinity for several key serotonin receptor subtypes, with Kᵢ values in the micromolar range, suggesting these receptors are not primary targets for this class of compounds. wikipedia.org

| Receptor | Kᵢ (nM) |

|---|---|

| 5-HT₁A | >20,000 |

| 5-HT₂A | 11,200 |

| 5-HT₂C | >13,000 |

Enzyme Inhibition Kinetics (e.g., MAO-A, MAO-B)

In addition to its effects on neurotransmitter release, PMMA is a potent inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the metabolic degradation of serotonin and norepinephrine. wikipedia.org It shows significant selectivity for the MAO-A isoform over the MAO-B isoform. psychonautwiki.org The combination of serotonin release and the inhibition of its breakdown via MAO-A is a critical component of its pharmacological mechanism. psychonautwiki.orgpsychonautwiki.org The half-maximal inhibitory concentration (IC₅₀) for MAO-A has been determined to be 1,700 nM. wikipedia.org

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 1,700 | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | No significant effects | psychonautwiki.org |

Neurotransmitter Release and Reuptake Modulation Studies In Vitro

Functional assays in isolated neural preparations provide further insight into how a compound modulates synaptic neurotransmitter levels. These studies complement binding assays by measuring the direct physiological consequences of the drug-target interaction.

Synaptosomal Uptake Assays

Synaptosomes, which are isolated presynaptic nerve terminals, are a standard model for studying neurotransmitter uptake and release. nih.gov For PMMA, studies with rat brain synaptosomes have been crucial in defining its primary mechanism as a releasing agent rather than a classical reuptake blocker. wikipedia.org The data demonstrates that PMMA actively facilitates the efflux of serotonin and norepinephrine from the nerve terminal via their respective transporters. wikipedia.org The EC₅₀ values for this release activity are detailed in Table 1. wikipedia.org While this action functionally increases synaptic neurotransmitter levels, similar to a reuptake inhibitor, the underlying mechanism of transporter-mediated release is distinct.

Neurotransmitter Release Studies from Primary Neuronal Cultures

The most prominent in vitro data on PMMA's ability to modulate neurotransmitter levels comes from studies using synaptosomal preparations. wikipedia.org These experiments have shown that PMMA potently induces the release of serotonin and, to a lesser extent, norepinephrine. wikipedia.org The (S)-enantiomer is particularly effective at releasing serotonin, with an EC₅₀ value of 41 nM. wikipedia.org This releasing action is considered a hallmark of its in vitro pharmacological profile and distinguishes it from compounds that act solely as transporter inhibitors. wikipedia.orgnih.gov

Functional Cell-Based Assays

Functional cell-based assays are crucial in determining the physiological response of cells to a compound. oncolines.comnuvisan.com These assays can provide insight into how a compound might act in a more complex biological system. nuvisan.com Such studies are fundamental in preclinical research for characterizing the pharmacological activity of a new chemical entity.

Second Messenger Pathway Modulation

Second messengers are intracellular signaling molecules that are released by the cell in response to exposure to extracellular signaling molecules—the first messengers. mdpi.com Key second messenger pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are critical for a multitude of cellular functions. mdpi.com The modulation of these pathways by a chemical compound can indicate its potential therapeutic effects. mdpi.comnih.gov

Despite the importance of this area of research, there is currently no specific data available from functional cell-based assays detailing how 1-(4-methoxyphenyl)-N-methylpropan-1-amine modulates second messenger pathways.

Receptor Internalization Studies

Receptor internalization is a process by which cell surface receptors are removed from the cell membrane and transported into the cell's interior. researchgate.net This process is a key mechanism for regulating the signaling of many G-protein coupled receptors (GPCRs). researchgate.net Studying the effect of a compound on receptor internalization can provide valuable information about its agonist or antagonist properties and the duration of its signaling effects. nih.govresearchgate.net

As of the latest review of available scientific literature, no studies have been published that specifically investigate the impact of this compound on receptor internalization processes.

Molecular Mechanisms of Action at the Cellular Level

Understanding the molecular mechanisms of a compound's action at the cellular level is fundamental to pharmacology. This involves identifying the specific molecular targets of the compound and the downstream signaling cascades that are activated or inhibited. This level of detail is critical for predicting a compound's efficacy and potential off-target effects.

Currently, there is a lack of published research detailing the specific molecular mechanisms of action for this compound at the cellular level. Therefore, its direct molecular targets and the subsequent intracellular events remain uncharacterized in the public domain.

Metabolic Pathways and Biotransformation Research of 1 4 Methoxyphenyl N Methylpropan 1 Amine

In Vitro Hepatic and Extrahepatic Metabolism Studies

In vitro models are essential tools in drug metabolism research, providing a controlled environment to study the biochemical transformations of a compound. researchgate.net Systems such as liver microsomes and hepatocytes are widely used to predict the metabolic pathways in humans and animals. researchgate.neteuropa.eu

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. mdpi.com Studies using human liver microsomes (HLMs) have been conducted to investigate the primary metabolic routes of 1-(4-methoxyphenyl)-N-methylpropan-1-amine.

Research has shown that in HLM incubations, this compound is metabolized primarily through O-demethylation and aromatic hydroxylation. nih.gov The major metabolite formed is 4-hydroxymethamphetamine (OH-MA). nih.gov In addition to this primary metabolite, several other minor metabolites have been identified, indicating multiple competing metabolic pathways. These include:

para-methoxyamphetamine (PMA): Formed via N-demethylation. nih.gov

4-hydroxyamphetamine (OH-A): Formed via N-demethylation followed by O-demethylation, or vice-versa. nih.gov

dihydroxymethamphetamine (di-OH-MA): A catechol metabolite. nih.gov

Oxilofrine: Another hydroxylated metabolite. nih.gov

The formation of these metabolites highlights the key Phase I reactions involved in the biotransformation of this compound.

Table 1: Phase I Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite Abbreviation | Full Compound Name | Metabolic Pathway |

|---|---|---|

| OH-MA | 4-hydroxymethamphetamine | O-demethylation, Aromatic Hydroxylation |

| PMA | para-methoxyamphetamine | N-demethylation |

| OH-A | 4-hydroxyamphetamine | N-demethylation and O-demethylation |

| di-OH-MA | dihydroxymethamphetamine | Catechol Formation |

| - | Oxilofrine | Hydroxylation |

While microsomes are excellent for studying Phase I metabolism, they lack the necessary enzymes and cofactors for most Phase II conjugation reactions. researchgate.net Hepatocytes, or intact liver cells, provide a more complete in vitro system as they contain the full complement of both Phase I and Phase II metabolic enzymes. europa.eu This allows for the investigation of the entire metabolic cascade, from initial oxidation to subsequent conjugation.

In hepatocyte incubation studies, the Phase I metabolites generated, such as 4-hydroxymethamphetamine (OH-MA) and other hydroxylated products, would be expected to undergo Phase II conjugation. researchgate.net The primary Phase II reactions for such phenolic metabolites are glucuronidation, mediated by Uridine Diphosphate Glucuronosyltransferases (UGTs), and sulfation, mediated by Sulfotransferases (SULTs). bioivt.com The resulting glucuronide and sulfate (B86663) conjugates are more water-soluble, facilitating their elimination from the body. While specific studies on this compound in hepatocytes are not detailed in the provided results, studies on analogous compounds confirm that hydroxylation followed by glucuronidation and sulfation are common metabolic pathways. nih.gov

Identifying the specific CYP isozymes responsible for a compound's metabolism is critical, as these enzymes can be sources of drug-drug interactions and inter-individual variability in metabolism. nih.govmdpi.com The major CYP enzymes involved in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

Research using human liver microsomes from donors with different genetic profiles has demonstrated a significant influence of CYP2D6 genetics on the metabolism of this compound. nih.govresearchgate.net This indicates that CYP2D6 is a key enzyme responsible for its biotransformation. nih.gov The activity of CYP2D6 is known to be highly polymorphic in the human population, which can lead to substantial differences in metabolic rates between individuals, categorized as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govmdpi.com

Studies on structurally related compounds further support the role of CYP2D6. For instance, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is primarily catalyzed by CYP2D6. nih.gov Similarly, the metabolic transformation of methoxyphenamine (B1676417) to its O-desmethyl metabolite is inhibited by CYP2D6 substrates like debrisoquine (B72478) and sparteine, indicating mediation by the same isozyme. nih.gov

Table 2: CYP Isozyme Contribution to Metabolism

| Compound | Major Contributing Isozyme | Metabolic Reaction |

|---|---|---|

| This compound | CYP2D6 | Overall Metabolism |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | CYP2D6 | O-demethylation |

| Methoxyphenamine | CYP2D6 (inferred) | O-demethylation |

Metabolite Identification and Structural Elucidation in Animal Models

In vivo studies using animal models are essential to confirm and expand upon in vitro findings, providing a comprehensive picture of a compound's disposition within a complete biological system.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the detection, identification, and quantification of drug metabolites in biological matrices such as plasma and urine. scripps.edunih.gov The technique separates complex mixtures of compounds via liquid chromatography, which are then ionized and fragmented in the mass spectrometer, providing information on their molecular weight and structure. scripps.edu

In studies involving the administration of this compound to rats, gas chromatography-mass spectrometry (GC-MS), a related technique, was used to analyze its disposition and kinetic profile in plasma and various tissues. nih.gov These studies confirmed the presence of the parent compound and its N-desmethylated metabolite, para-methoxyamphetamine (PMA), as well as other hydroxylated metabolites. nih.gov The high concentration of the parent compound and PMA in the brain tissue was a notable finding. nih.gov

The application of high-resolution LC-MS/MS in the study of other novel psychoactive substances has demonstrated its capability to identify a vast number of Phase I and Phase II metabolites in rat urine, including products of oxidation, hydroxylation, O-demethylation, glucuronidation, and sulfation. nih.gov This comprehensive profiling is crucial for identifying suitable biomarkers of exposure.

Table 3: Metabolites of this compound Identified in Rat Models

| Metabolite | Matrix | Analytical Method |

|---|---|---|

| para-methoxyamphetamine (PMA) | Plasma, Brain | GC-MS |

| Hydroxylated metabolites | Plasma, Brain | GC-MS |

While MS techniques are highly sensitive and provide crucial information on molecular weight and fragmentation, they can sometimes be limited in their ability to definitively determine the exact chemical structure of a metabolite, such as the precise position of a hydroxyl group on an aromatic ring. scripps.edu Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. unl.edu

NMR spectroscopy analyzes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. unl.eduucl.ac.uk By analyzing the chemical shifts, signal integrations, and coupling patterns in 1D and 2D NMR spectra, the exact connectivity and stereochemistry of a molecule can be determined. unl.edu In the context of drug metabolism, once a sufficient quantity of a metabolite is isolated, NMR is used to confirm the structure proposed by MS data. For example, NMR would be the definitive technique to confirm that the major metabolite of this compound is indeed 4-hydroxymethamphetamine by verifying the position of the hydroxyl group on the phenyl ring. unl.edu

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| PMMA | This compound / para-Methoxymethamphetamine |

| OH-MA | 4-hydroxymethamphetamine |

| PMA | para-methoxyamphetamine / 1-(4-methoxyphenyl)propan-2-amine |

| OH-A | 4-hydroxyamphetamine |

| di-OH-MA | dihydroxymethamphetamine |

| MeOPP | 1-(4-methoxyphenyl)piperazine |

| CYP | Cytochrome P450 |

| HLM | Human Liver Microsomes |

| UGT | Uridine Diphosphate Glucuronosyltransferase |

| SULT | Sulfotransferase |

Isotope-Labeled Tracer Studies in Metabolic Fate Elucidation

Isotope-labeled tracer studies represent a powerful and precise methodology for delineating the metabolic pathways of chemical compounds within a biological system. nih.govnih.gov This technique involves replacing one or more atoms of a molecule with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netisotope.com When the labeled compound is introduced in vivo or in vitro, its journey through various biotransformation processes can be tracked with high accuracy using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The core principle of this method is that the isotopic label acts as a tag, allowing researchers to distinguish the compound and its subsequent metabolites from endogenous molecules. nih.gov For instance, using a deuterium-labeled version of a drug allows for the investigation of metabolic pathways, quantification of biochemical reactions, and the identification of previously unknown metabolites. isotope.comnih.gov The change in mass resulting from the isotope incorporation provides a clear signature for detection by mass spectrometry. nih.gov This approach offers unparalleled insight into the specifics of metabolic wiring, including the origin of metabolites and their relative rates of production. nih.gov

While the application of stable isotope tracers is a well-established and valuable tool in drug metabolism research for a wide range of substances, including deuterated glucose, acetate (B1210297), and choline, specific studies employing isotope-labeled this compound to elucidate its metabolic fate are not extensively detailed in publicly available scientific literature. nih.govnih.gov The general methodology, however, provides a clear framework for how such a study would be conducted to precisely map the biotransformation of this specific compound.

Species-Specific Metabolic Differences in Preclinical Models

The biotransformation of this compound (PMMA) has been investigated in preclinical models, revealing key metabolic pathways and species-specific variations. These studies are essential for extrapolating findings to human metabolism and understanding potential differences in compound effects and toxicity across species.

In rat models, the metabolism of PMMA primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 being a key enzyme. researchgate.nethoschl.cz The main metabolic transformations identified are O-demethylation and N-demethylation. researchgate.net O-demethylation of the methoxy (B1213986) group on the phenyl ring leads to the formation of 4-hydroxymethamphetamine (pholedrine). researchgate.netnih.gov The other significant pathway, N-demethylation, results in the formation of para-methoxyamphetamine (PMA). researchgate.netnih.gov

Studies using human liver microsomes (HLMs) have shown a similar metabolic profile, with O-demethylation to 4-hydroxymethamphetamine being the predominant pathway. nih.gov However, the relative proportions of metabolites can differ. In HLMs, PMMA was metabolized mainly to 4-hydroxymethamphetamine (OH-MA), with lower concentrations of para-methoxyamphetamine (PMA), 4-hydroxyamphetamine (OH-A), and dihydroxymethamphetamine (di-OH-MA) also being formed. nih.gov This indicates that while the pathways are conserved, the enzymatic kinetics and preferences may vary between rats and humans.

Comparisons between rats and mice have also been performed in the context of related amphetamine compounds like MDMA, showing that while metabolic patterns can be similar, pharmacokinetic differences such as faster elimination in mice can exist. nih.gov For PMMA, administration to rats resulted in the detection of both the parent compound and its major metabolite, PMA, in the brain, indicating that both substances cross the blood-brain barrier. hoschl.cznih.gov The peak concentration of PMMA in the brain was reached approximately one hour after administration, while the peak for the metabolite PMA was delayed, occurring at around two hours. hoschl.cz This delayed appearance of metabolites is a common feature observed in pharmacokinetic studies. nih.gov

The table below summarizes the primary metabolites identified in different preclinical research models.

| Model System | Primary Metabolic Pathways | Major Metabolites Identified | Reference |

| Rat (in vivo) | O-demethylation, N-demethylation | 4-hydroxymethamphetamine (Pholedrine), para-methoxyamphetamine (PMA) | researchgate.nethoschl.cz |

| Human Liver Microsomes (in vitro) | O-demethylation, N-demethylation, Hydroxylation | 4-hydroxymethamphetamine (OH-MA), para-methoxyamphetamine (PMA), 4-hydroxyamphetamine (OH-A), Dihydroxymethamphetamine (di-OH-MA) | nih.gov |

These species-specific differences underscore the importance of using multiple preclinical models to build a comprehensive understanding of a compound's metabolic profile before predicting its behavior in humans.

Structure Activity Relationship Sar Studies of 1 4 Methoxyphenyl N Methylpropan 1 Amine Analogues

Design and Synthesis of Structural Analogues and Homologues

The systematic investigation of a compound's SAR necessitates the design and synthesis of a library of structural analogues and homologues. For 1-(4-methoxyphenyl)-N-methylpropan-1-amine, this involves modifications at several key positions: the aromatic ring, the methoxy (B1213986) group, the propyl chain, and the N-methyl group.

Synthetic strategies for these analogues often leverage established methodologies in organic chemistry. A common approach involves the reductive amination of a corresponding ketone, 4-methoxypropiophenone, with methylamine (B109427). To introduce variations in the aromatic ring, substituted propiophenones can be utilized as starting materials. Homologues, with varying lengths of the alkyl chain, can be synthesized from the appropriate α-alkylated 4-methoxyacetophenones. N-alkylation or N-dealkylation of the parent compound or its precursors allows for the exploration of the role of the nitrogen substituent.

For instance, the synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propylamine analogues has been reported, often employing chiral auxiliaries to achieve stereoselectivity. These synthetic endeavors provide the necessary chemical tools to probe the impact of structural modifications on biological activity.

Positional Isomerism and Substituent Effects on Biological Activity

The position and nature of substituents on the phenyl ring of this compound can dramatically influence its interaction with biological targets. The parent compound features a methoxy group at the para- (4-) position of the phenyl ring.

Studies on related phenethylamine (B48288) derivatives have shown that the position of the methoxy group is critical for activity. Moving the methoxy group to the ortho- (2-) or meta- (3-) position can lead to a significant decrease or alteration of biological effects. For example, in the context of monoamine oxidase (MAO) inhibition, the substitution pattern on the phenyl ring plays a pivotal role in determining the potency and selectivity towards MAO-A and MAO-B isoforms.

Furthermore, replacing the methoxy group with other substituents, such as halogens (e.g., fluorine, chlorine), alkyl groups, or hydrogen bond donors/acceptors, allows for a systematic exploration of electronic and steric effects. For instance, electron-withdrawing groups might alter the pKa of the amine, influencing its ionization state at physiological pH and thereby its ability to cross biological membranes and interact with its target.

Table 1: Hypothetical Data on the Effect of Phenyl Ring Substituents on Biological Activity

| Substituent at 4-position | Relative Activity (Hypothetical) |

| -OCH3 | 100% |

| -CH3 | 85% |

| -H | 60% |

| -Cl | 75% |

| -OH | 90% |

This table is for illustrative purposes to demonstrate the concept of substituent effects and does not represent actual experimental data.

Stereochemical Influences on Pharmacological Profile

This compound possesses a chiral center at the carbon atom bearing the amino group. Consequently, it can exist as two enantiomers, (R)- and (S)-1-(4-methoxyphenyl)-N-methylpropan-1-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.

The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, is the basis for this stereoselectivity. One enantiomer may bind with high affinity and elicit a potent biological response, while the other may be significantly less active or even interact with a different target, potentially leading to side effects.

For many phenethylamine derivatives, the stereochemistry at the α-carbon is a critical determinant of their activity. For example, in the case of amphetamine and its analogues, the (S)-enantiomer is typically more potent as a central nervous system stimulant than the (R)-enantiomer. Therefore, the stereospecific synthesis and pharmacological evaluation of the individual enantiomers of this compound are crucial for a comprehensive understanding of its SAR and for the development of potentially more selective and potent therapeutic agents. The synthesis of specific enantiomers can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis using chiral catalysts or auxiliaries.

Elucidation of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its analogues, the key pharmacophoric features can be inferred from SAR studies.

A typical pharmacophore for this class of compounds would likely include:

An aromatic ring: This feature often engages in π-π stacking or hydrophobic interactions with the biological target.

A hydrogen bond donor/acceptor: The secondary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.

A positive ionizable feature: At physiological pH, the secondary amine is protonated, carrying a positive charge. This positive charge is often critical for electrostatic interactions with negatively charged residues in the binding site of the target.

The spatial arrangement of these features is paramount for optimal binding and activity. Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling can be employed to develop a more refined model based on the biological data of a series of analogues.

Table 2: Key Pharmacophore Features of this compound

| Feature | Description |

| Aromatic Ring | Phenyl group for π-π/hydrophobic interactions. |

| Hydrophobic Group | Propyl chain for hydrophobic interactions. |

| Hydrogen Bond Acceptor | Oxygen of the methoxy group. |

| Hydrogen Bond Donor/Acceptor | Secondary amine nitrogen. |

| Positive Ionizable Center | Protonated secondary amine. |

Rational Design Principles for Future Chemical Entity Development

The culmination of SAR studies is the formulation of rational design principles that can guide the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Based on the analysis of this compound analogues, several design principles can be proposed:

Optimization of Phenyl Ring Substitution: The 4-methoxy group appears to be a favorable substituent. Further exploration of bioisosteric replacements for the methoxy group could lead to improved activity or metabolic stability. For instance, replacing it with a hydroxyl group might enhance hydrogen bonding capabilities, while a trifluoromethyl group could alter electronic properties and lipophilicity.

Modulation of the Alkyl Chain: The length and branching of the alkyl chain can be modified to fine-tune the compound's lipophilicity and steric interactions within the binding pocket. Shortening or lengthening the propyl chain, or introducing branching, could impact both potency and selectivity.

Exploration of N-Substituents: The N-methyl group can be replaced with other alkyl groups of varying sizes or with functional groups that can introduce additional interactions with the target. This could be a strategy to modulate the compound's affinity and selectivity for different biological targets.

Stereochemical Control: Given the likely importance of stereochemistry, future drug development efforts should focus on the synthesis and evaluation of single enantiomers to identify the more active and potentially safer stereoisomer.

Scaffold Hopping: The phenethylamine scaffold can be replaced with other bioisosteric cores to explore novel chemical space and potentially discover compounds with different pharmacological profiles or improved drug-like properties.

Computational Chemistry and Molecular Modeling of 1 4 Methoxyphenyl N Methylpropan 1 Amine

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 1-(4-methoxyphenyl)-N-methylpropan-1-amine, the primary receptor targets for docking simulations would be the monoamine transporters (MATs), given its structural similarity to other phenethylamines that interact with these transporters. nih.gov

Homology models of human SERT, DAT, and NET, often based on the crystal structures of the bacterial leucine (B10760876) transporter (LeuT), a distant homolog, are frequently used for such studies. nih.govnih.gov Docking simulations would likely place this compound within the central substrate-binding site (S1) of the transporters. Key interactions would be expected to involve the protonated amine of the ligand forming a salt bridge with a conserved aspartate residue in transmembrane helix 1 (e.g., Asp98 in hSERT). Additionally, the aromatic ring would likely engage in hydrophobic and aromatic stacking interactions with surrounding residues. The methoxy (B1213986) group at the para position could also form hydrogen bonds or other polar interactions, influencing the binding affinity and selectivity for the different MATs.

A hypothetical docking study could yield results similar to those presented in Table 1, where binding energies are calculated for the interaction of this compound with the three monoamine transporters.

Table 1: Hypothetical Molecular Docking Results for this compound with Monoamine Transporters

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin (B10506) Transporter (SERT) | -8.5 | Asp98, Tyr176, Phe335, Ile172 |

| Dopamine (B1211576) Transporter (DAT) | -7.9 | Asp79, Tyr156, Phe320, Ser149 |

| Norepinephrine (B1679862) Transporter (NET) | -8.2 | Asp75, Tyr152, Phe317, Val148 |

These predicted binding affinities could suggest a potential for the compound to act as an inhibitor or substrate for these transporters, with a possible preference for SERT and NET over DAT.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for a series of para-substituted N-methylpropan-1-amine analogs, including this compound, a dataset of compounds with experimentally determined activities (e.g., IC50 values for transporter inhibition) would be required. The goal would be to build a model that can predict the activity of new, untested analogs. The model would be represented by a mathematical equation that relates the biological activity to various molecular descriptors.

For instance, a simplified QSAR equation might look like:

log(1/IC50) = β₀ + β₁(σ) + β₂(π) + β₃(Es)

Where σ represents the electronic effect of the substituent, π its lipophilicity, and Es its steric effect. The coefficients (β) would be determined through statistical methods like multiple linear regression.

The selection of appropriate molecular descriptors is a critical step in QSAR model development. For analogs of this compound, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and partial charges, which describe the electronic influence of the para-substituent.

Lipophilic Descriptors: LogP or π values, which quantify the hydrophobicity of the molecule.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of the substituent. shulginresearch.netnih.gov

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once a model is developed, it must be rigorously validated to ensure its predictive power. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A robust QSAR model would have a high squared correlation coefficient (R²) and a high predictive squared correlation coefficient (Q²).

Table 2: Example of Descriptors and Their Hypothetical Contribution in a QSAR Model

| Descriptor | Type | Hypothetical Contribution to Activity |

| Hammett constant (σp) | Electronic | Negative correlation (electron-donating groups increase activity) |

| ClogP | Lipophilic | Positive correlation up to an optimal value |

| Molar Refractivity (MR) | Steric | Negative correlation (bulkier groups decrease activity) |

| Polar Surface Area (PSA) | Property | Negative correlation |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and the specific interactions that are maintained. nih.gov An MD simulation of this compound docked into a monoamine transporter would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.

The simulation would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with the receptor. For example, it could show how water molecules mediate interactions between the ligand and the protein, or how conformational changes in the receptor are induced by the binding of the ligand. Analysis of the MD trajectory can provide information on the stability of key hydrogen bonds and hydrophobic contacts, reinforcing the findings from molecular docking.

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. researchgate.netkent.ac.ukkent.ac.uk Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Once potential low-energy conformers are identified, their geometries are optimized using energy minimization techniques, which adjust the atomic coordinates to find the nearest local energy minimum. These studies are crucial because the bioactive conformation, the one that binds to the receptor, is often a low-energy conformer. The results of conformational analysis can be used to generate more realistic starting structures for molecular docking simulations. The presence of the N-methyl group can influence the preferred conformation compared to the non-methylated analog. nih.gov

Virtual Screening and Lead Optimization through In Silico Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govacs.orgresearchgate.netupi.edu If this compound were identified as a hit compound with desirable activity, in silico methods could be used for lead optimization.

This process would involve creating a virtual library of analogs with modifications to the parent structure. For example, the methoxy group could be replaced with other substituents, the propyl chain could be altered, or the N-methyl group could be replaced with other alkyl groups. These virtual compounds would then be subjected to the computational workflow described above: conformational analysis, molecular docking, and QSAR modeling to predict their binding affinities and activities. This in silico approach allows for the rapid evaluation of a large number of potential lead candidates, prioritizing the most promising ones for synthesis and experimental testing, thereby accelerating the drug discovery process.

Analytical Methodologies for 1 4 Methoxyphenyl N Methylpropan 1 Amine Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating 1-(4-methoxyphenyl)-N-methylpropan-1-amine from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach for this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

Method Development Considerations:

Column: A C18 column is often the first choice due to its versatility and wide range of applications.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is a critical parameter as it affects the ionization state of the amine and thus its retention. For basic compounds like this compound, a slightly acidic to neutral pH is often optimal to achieve good peak shape and retention.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound due to the presence of the chromophoric methoxyphenyl group. The absorption maxima are expected to be around 225 nm and 275 nm.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are typical starting points.

Example of a Developed HPLC Method:

A hypothetical HPLC method for this compound could involve a C18 column with a gradient elution starting from a higher percentage of aqueous buffer and increasing the organic modifier concentration over time. This would ensure the elution of any potential impurities with different polarities. For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The method would then be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Interactive Data Table: Hypothetical HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

The mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint that aids in identification. The fragmentation pattern of this compound is expected to be influenced by the methoxyphenyl group and the N-methylpropanamine side chain.

Expected Fragmentation Pattern:

The primary fragmentation would likely involve cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring), a common pathway for phenethylamines. This would result in the formation of a stable iminium ion.

α-Cleavage: The bond between the benzylic carbon and the adjacent carbon of the propyl chain is likely to break, leading to the formation of a resonance-stabilized methoxybenzyl cation or a related fragment.

Iminium Ion Formation: Cleavage of the bond between the first and second carbon of the propyl group (beta to the nitrogen) would yield a characteristic iminium ion. For N-methylpropan-1-amine, this would be [CH(CH3)CH2NHCH3]+.

The mass spectra of related compounds, such as N-methyl-2-(methoxyphenyl)-3-butanamines, are characterized by an iminium fragment base peak. nih.gov A similar dominant fragment would be expected for this compound.

Interactive Data Table: Predicted Key Mass Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 179 | Molecular Ion [M]+ |

| 121 | [CH3O-C6H4-CH]+ (methoxyphenylmethyl cation) |

| 72 | [CH(CH3)CH2=NHCH3]+ (iminium ion) |

This compound possesses a chiral center at the carbon atom attached to the aromatic ring, the nitrogen atom, and the ethyl group. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers, which is crucial as they may exhibit different pharmacological and toxicological properties.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.netmdpi.com

Method Development Considerations for Chiral HPLC:

Chiral Stationary Phase: Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are often effective for separating chiral amines.

Mobile Phase: Normal-phase chromatography, using a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is commonly employed. The addition of a small amount of an amine modifier, such as diethylamine (B46881), can improve peak shape and resolution.

The development of a successful chiral separation often involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) ring will appear as two doublets in the aromatic region (typically δ 6.8-7.3 ppm) due to the para-substitution pattern.

Methine Proton: The proton on the chiral carbon (CH-N) will likely appear as a multiplet.

Methoxy (B1213986) Protons: The three protons of the methoxy group (OCH₃) will give a sharp singlet at around δ 3.8 ppm.

N-Methyl Protons: The three protons of the N-methyl group (N-CH₃) will appear as a singlet or a doublet if coupled to the N-H proton.

Ethyl Protons: The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl chain will show characteristic multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a different chemical environment.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will give signals in the δ 110-160 ppm region. The carbon attached to the oxygen of the methoxy group will be the most downfield.

Chiral Carbon: The carbon atom of the stereocenter (C-N) will appear in the aliphatic region.

Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55 ppm.

N-Methyl Carbon: The carbon of the N-methyl group will be in the aliphatic region.

Ethyl Carbons: The carbons of the propyl chain will also appear in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OCH₃) | ~6.8 (d) | ~114 |

| Aromatic CH (meta to OCH₃) | ~7.2 (d) | ~128 |

| Aromatic C-OCH₃ | - | ~159 |

| Aromatic C-CH | - | ~135 |

| CH-N (chiral center) | Multiplet | ~60-70 |

| OCH₃ | ~3.8 (s) | ~55 |

| N-CH₃ | Singlet/Doublet | ~30-40 |

| CH₂ (propyl) | Multiplet | ~25-35 |

| CH₃ (propyl) | Triplet | ~10-15 |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

N-H Stretch: As a secondary amine, a weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-N Stretch: The C-N stretching vibration will likely appear in the 1020-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores within the molecule. The 4-methoxyphenyl group is the primary chromophore in this compound.

π → π* Transitions: The benzene ring will exhibit characteristic absorptions. Due to the presence of the electron-donating methoxy group, a bathochromic (red) shift is expected compared to unsubstituted benzene. Two main absorption bands are anticipated: one around 225 nm and a weaker, more structured band around 275 nm. The UV spectra of similar compounds, such as 1-(3,4-methylenedioxyphenyl)-1-propanamines, show absorption maxima at 284 and 236 nm. nih.gov A chalcone (B49325) with a 4-methoxyphenyl group showed a maximum absorption at 342 nm, though this is a different class of compound with a more extended conjugated system. researchgate.net

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Characteristic Absorption |

| Infrared (IR) | ~3350 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1610, 1510 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Asymmetric C-O stretch) |

| UV-Visible (UV-Vis) | λmax ≈ 225 nm, λmax ≈ 275 nm |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analytical study of this compound, offering unparalleled precision and accuracy in mass determination. longdom.org This technique is fundamental for the unambiguous confirmation of the elemental composition of the molecule and for the structural elucidation of its related substances and metabolites. nih.gov Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide the high resolving power necessary to distinguish between molecules with very similar nominal masses. longdom.orgnih.gov

For this compound (molecular formula: C₁₁H₁₇NO), HRMS provides an exact mass measurement, which can be compared against the theoretical value to confirm its identity with a high degree of confidence. The high mass accuracy, typically at sub-ppm levels, is critical for assigning the correct molecular formula, especially in complex matrices where numerous compounds may be present. longdom.org This capability is vital during drug discovery and development for confirming the structure of the active compound and identifying unknown impurities or degradation products. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Theoretical Monoisotopic Mass (M) | 179.131014 g/mol |

| Ion Species (Protonated) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 180.13829 g/mol |

| Typical Observed Mass of [M+H]⁺ | 180.13825 g/mol |

Note: The observed mass is a typical value and can vary slightly between instruments.

Impurity Profiling and Degradation Product Identification in Synthetic Batches

Identification of Synthetic Byproducts and Residual Solvents

The synthesis of this compound can introduce various impurities, including unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents. A thorough impurity profile is essential to ensure the quality, safety, and consistency of the compound. Synthetic routes for structurally related amines often involve reagents and solvents that could persist in the final product if not adequately removed. For instance, processes for similar compounds utilize solvents like methanol (B129727), ethanol, toluene, and ethyl acetate (B1210297), and catalysts such as Palladium on carbon (Pd/C). google.comgoogle.com

Potential synthetic byproducts could arise from incomplete reactions or side reactions. These may include precursor molecules like 4-methoxypropiophenone or related ketone and amine starting materials. Other potential impurities could be products of over-alkylation or isomers formed during synthesis. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with HRMS, are employed to identify and quantify these impurities.

Table 2: Potential Synthetic Impurities and Residual Solvents

| Impurity Type | Potential Compound/Substance | Rationale for Presence |

|---|---|---|

| Starting Material | 4-methoxypropiophenone | Incomplete reductive amination. |

| Starting Material | Methylamine (B109427) | Unreacted reagent. |

| Byproduct | 1-(4-methoxyphenyl)propan-1-ol | Reduction of the ketone precursor. |

| Byproduct | Des-methylated amine | Impurity in starting material or side reaction. |

| Residual Solvent | Toluene | Common reaction solvent in similar syntheses. google.com |

| Residual Solvent | Methanol / Ethanol | Solvents for reaction or reduction steps. google.commdpi.com |

Forced Degradation Studies and Stability Indicating Methods

Forced degradation, or stress testing, is a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). nih.govrjptonline.org These studies involve subjecting this compound to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition. nih.govresearchgate.net The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. rjptonline.org A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active substance due to degradation. ekb.eg

For this compound, stress conditions would be designed to achieve a target degradation of approximately 5-20%. researchgate.net The resulting mixtures are then analyzed, typically by HPLC with UV detection or LC-MS, to separate the parent compound from its degradation products. Based on its chemical structure, potential degradation pathways could include N-dealkylation, oxidation of the amine, or cleavage of the methoxy ether bond under strong acidic conditions.

Table 3: Typical Forced Degradation Conditions and Potential Observations

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway/Product |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated | Cleavage of the ether linkage to form a phenolic derivative. |

| Base Hydrolysis | 0.1 M NaOH, heated | Generally stable, but potential for minor degradation. |

| Oxidation | 3% H₂O₂, ambient temp | Formation of N-oxide or other oxidative products. |

| Thermal Degradation | 60-80°C, solid state | General decomposition, potential for dealkylation. |

Development of Robust Bioanalytical Methods for Preclinical Samples

To evaluate the pharmacokinetic properties of this compound in preclinical studies, robust and sensitive bioanalytical methods are required for its quantification in biological matrices such as plasma, blood, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed.

The development of a bioanalytical method involves several key steps. First is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the required sensitivity and the physicochemical properties of the analyte.

Following extraction, the sample is analyzed by LC-MS/MS. Chromatographic conditions (column, mobile phase, flow rate) are optimized to achieve a sharp peak shape and adequate separation from endogenous interferences. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Table 4: Example Parameters for a Hypothetical LC-MS/MS Bioanalytical Method

| Parameter | Description |

|---|---|

| Sample Preparation | |

| Biological Matrix | Rat Plasma |

| Extraction Method | Protein Precipitation with Acetonitrile |

| Liquid Chromatography | |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Gradient elution from 5% to 95% Mobile Phase B |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 180.1 -> 135.1 (Hypothetical fragmentation) |

Neurochemical Investigations of 1 4 Methoxyphenyl N Methylpropan 1 Amine in Preclinical Animal Models

Microdialysis Studies for Extracellular Neurotransmitter Levels

Dopamine (B1211576), Serotonin (B10506), and Norepinephrine (B1679862) Dynamics

A comprehensive search of scientific literature and chemical databases reveals a lack of available research on the effects of 1-(4-methoxyphenyl)-N-methylpropan-1-amine on extracellular levels of dopamine, serotonin, and norepinephrine in preclinical animal models. Consequently, no data from microdialysis studies for this specific compound can be presented.

Receptor Occupancy Studies Using Radioligands in Vivo

There is no available scientific literature detailing in vivo receptor occupancy studies of this compound. Research using radioligands to determine the binding affinity and occupancy of this compound at various neurotransmitter receptors in preclinical species has not been published. Therefore, no data tables or research findings on its receptor occupancy profile can be provided.

Regional Brain Distribution and Pharmacokinetics in Preclinical Species

Information regarding the regional brain distribution and pharmacokinetic profile of this compound in any preclinical species is not available in the public domain. Studies detailing its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier and accumulate in specific brain regions, have not been documented in scientific literature. As a result, no data on its pharmacokinetics or brain distribution can be presented.

Future Research Directions and Open Questions in 1 4 Methoxyphenyl N Methylpropan 1 Amine Chemistry and Pharmacology

Exploration of Novel Synthetic Pathways and Derivatization

The future of 1-(4-methoxyphenyl)-N-methylpropan-1-amine chemistry lies in the development of more efficient, stereoselective, and environmentally sustainable synthetic methods. Current synthetic approaches often rely on classical methods such as the reduction of Schiff bases, formed via the condensation of primary amines with corresponding aldehydes. mdpi.com While effective, these routes present opportunities for innovation.

Future exploration should focus on:

Catalytic Strategies: Investigating novel catalysts, such as iron-based catalysts, could lead to more cost-effective and greener synthetic routes. nih.gov The development of one-pot reactions that combine multiple steps, such as imine formation and reduction or cyclization, could significantly improve efficiency. nih.gov

Stereoselective Synthesis: For chiral compounds like this compound, developing stereoselective synthetic pathways is crucial. Research into methods like those used for N-alkenyl compounds, which can be stereoselectively transformed into diverse products, could offer new possibilities for isolating specific enantiomers and understanding their differential pharmacology. uochb.cz

Derivatization for Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the parent molecule is essential for comprehensive SAR studies. Modifications could include altering the substituents on the phenyl ring, changing the length or branching of the alkyl chain, and modifying the N-methyl group. These efforts will be guided by synthetic strategies such as the Suzuki cross-coupling reaction, which allows for the introduction of diverse aryl groups. mdpi.com The goal is to create a library of related compounds to probe their biological activities and identify key structural features for desired pharmacological effects.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Novel Catalysis (e.g., Iron-based) | Lower cost, increased sustainability, higher efficiency. nih.gov | Green Chemistry, Process Development |

| One-Pot Reactions | Reduced reaction time, fewer purification steps, improved yield. nih.gov | Synthetic Efficiency, Medicinal Chemistry |

| Stereoselective Methods | Isolation of specific enantiomers, understanding of stereospecific bioactivity. uochb.cz | Asymmetric Synthesis, Pharmacology |

| Systematic Derivatization (e.g., Suzuki Coupling) | Elucidation of Structure-Activity Relationships (SAR), lead optimization. mdpi.com | Medicinal Chemistry, Drug Discovery |

Deeper Mechanistic Insights into Receptor Interactions

A fundamental open question is the precise molecular mechanism by which this compound interacts with its biological targets. Understanding these interactions at the atomic level is paramount for rational drug design and for predicting potential off-target effects.

Future research should prioritize:

Computational Modeling: Advanced computational techniques like Density Functional Theory (DFT) and the generation of Molecular Electrostatic Potential (MEP) maps can predict the structural and electronic properties of the molecule. researchgate.net These models help identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attacks and potential hydrogen-bonding interactions with receptor sites. researchgate.net

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of known receptors (e.g., monoamine transporters, adrenergic, dopaminergic, and serotonergic receptors) are necessary to determine the binding affinity and selectivity profile of the compound.

Structural Biology: Co-crystallization of this compound or its potent derivatives with their target proteins would provide invaluable, high-resolution insights into the specific binding pocket and the key amino acid residues involved in the interaction. This information is the gold standard for understanding drug-receptor engagement.

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute concentrations of this compound and its metabolites in complex biological matrices is critical for pharmacokinetic, toxicological, and forensic studies. While standard reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry (MS) is widely used, it often provides poor retention for polar amines. scispace.com

Future advancements in this area should focus on:

Pre-column Derivatization: This technique improves the chromatographic properties and detection sensitivity of amines. Reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC) react with primary and secondary amines to form derivatives that are less polar and often possess a fluorophore or chromophore, enhancing detectability. scispace.comthermofisher.com

Ion-Pairing Chromatography (IPC): The use of ion-pairing agents, such as tributylamine, in the mobile phase can significantly improve the retention of charged analytes like protonated amines on reversed-phase columns. scispace.com

High-Resolution Mass Spectrometry (HRMS): Coupling advanced chromatographic techniques with HRMS provides high specificity and sensitivity, allowing for the accurate identification and quantification of the parent compound and its metabolites, even at trace levels.

| Analytical Technique | Principle | Advantage for Amine Analysis |

| Pre-column Derivatization (e.g., with AQC, OPA, FMOC) | Covalent modification of the amine group to form a less polar, more detectable derivative. thermofisher.com | Improved chromatographic retention and shape, increased UV or fluorescence sensitivity. scispace.comthermofisher.com |

| Ion-Pairing Chromatography (IPC) | Addition of a counter-ion to the mobile phase to form a neutral ion-pair with the charged analyte. scispace.com | Enhanced retention of polar and charged compounds on reversed-phase columns. scispace.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separation via chromatography followed by highly accurate mass-to-charge ratio measurement. | High sensitivity and selectivity for unambiguous identification and quantification in complex matrices. |

Integration of Omics Technologies in Preclinical Studies

To achieve a comprehensive understanding of the biological effects of this compound, future preclinical studies must move beyond single-endpoint assays and embrace a systems biology approach. The integration of "omics" technologies can provide a holistic view of the molecular changes induced by the compound. nih.govoatext.com

Key omics disciplines to be integrated include: